Methyl 4-bromo-3-hydroxybenzoate

Overview

Description

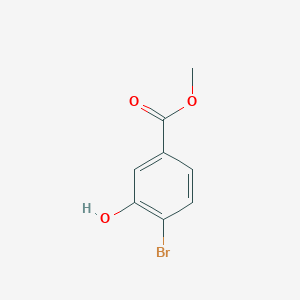

Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9; molecular formula: C₈H₇BrO₃) is a brominated aromatic ester derivative characterized by a hydroxyl group at position 3, a bromine atom at position 4, and a methoxycarbonyl group at position 1 of the benzene ring. It is a white-to-yellow crystalline powder with a melting point of 123°C . The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.812(4) Å, b = 6.317(2) Å, c = 12.490(5) Å, and β = 100.164(6)° .

This compound serves as a precursor in synthesizing antimicrobial agents and cryptophane derivatives for supramolecular chemistry . It is commercially available with ≥98% purity and is classified as an irritant, requiring storage at low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-hydroxybenzoate can be synthesized through the bromination of methyl p-hydroxybenzoate. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or dichloromethane . The reaction is carried out under controlled conditions, often at low temperatures to prevent over-bromination. After the reaction, the product is purified through extraction and recrystallization to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three functional groups:

-

Bromine (Br) : Electrophilic substitution or nucleophilic displacement.

-

Hydroxyl (-OH) : Oxidation or protection/deprotection.

-

Ester (-COOCH₃) : Hydrolysis or transesterification.

Substitution Reactions

The bromine atom undergoes nucleophilic substitution under basic or acidic conditions. Example reagents and outcomes:

| Reagent | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Ethanol, reflux | Methyl 4-amino-3-hydroxybenzoate |

| Sodium methoxide | DMF, 80°C | Methyl 4-methoxy-3-hydroxybenzoate |

Note: Steric hindrance from the adjacent hydroxyl group may slow substitution kinetics .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or carboxylic acid:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, heat | 4-Bromo-3-hydroxybenzoic acid |

| CrO₃ | Acetone, 0°C | 4-Bromo-3-oxobenzoate |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aqueous) | Reflux, 4 hours | 4-Bromo-3-hydroxybenzoic acid |

| H₂SO₄ (dilute) | Methanol, 60°C | Partial hydrolysis to acid/ester |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HBr.

-

Light Sensitivity : Prolonged UV exposure leads to debromination, forming methyl 3-hydroxybenzoate .

-

Byproduct Formation : Over-bromination produces 3,5-dibromo-4-hydroxybenzoate (≈15% in unoptimized reactions) .

Table 2: Byproduct Analysis

| Byproduct | Formation Conditions | Mitigation Strategy |

|---|---|---|

| 3,5-Dibromo-4-hydroxybenzoate | Excess Br₂, >30°C | Strict stoichiometric control of Br₂ |

| Debrominated ester | UV light exposure | Amber glassware, inert atmosphere |

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-bromo-3-hydroxybenzoate has been utilized as a precursor in the synthesis of various pharmaceuticals, particularly as a building block for antimicrobial agents. Its derivatives have shown promise in the development of broad-spectrum antimicrobials, which are crucial in combating resistant bacterial strains.

Case Study: Antimicrobial Synthesis

In a study by Zhong et al. (2001), methyl 3-hydroxybenzoate derivatives were synthesized into compounds exhibiting significant antimicrobial activity. The research highlighted the potential of this compound derivatives to serve as effective starting materials for these applications .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | Zhong et al., 2001 |

| Other derivatives | Broad-spectrum activity | Nie et al., 2005 |

Material Science Applications

Beyond pharmaceuticals, this compound plays a role in materials science, particularly in the synthesis of functionalized materials such as metal-organic frameworks (MOFs). The compound's reactivity allows it to be used as a linker or functional group in various synthetic pathways.

Case Study: Metal-Organic Frameworks

Recent research has explored the use of this compound in creating elongated triazine-based tricarboxylic acid linkers for MOFs. These materials have potential applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key isomers and derivatives of methyl 4-bromo-3-hydroxybenzoate include:

Structural Insights :

- Substituent Position Effects : The position of bromine and hydroxyl groups significantly impacts molecular packing. For example, this compound forms helical chains due to steric hindrance from the twisted methoxycarbonyl group (dihedral angle: 8.06° with the benzene ring) , while its isomer methyl 5-bromo-2-hydroxybenzoate adopts a planar conformation .

- Hydrogen Bonding : Both isomers exhibit O–H···O hydrogen bonds, but this compound lacks π–π interactions observed in methyl 5-bromo-2-hydroxybenzoate .

Physicochemical Properties

Key Observations :

- The melting point of this compound is well-documented, whereas data for other isomers are sparse.

- All isomers share similar molecular weights and solubility profiles due to analogous functional groups.

Biological Activity

Methyl 4-bromo-3-hydroxybenzoate, a compound with the molecular formula CHBrO, has garnered attention in various fields of research due to its biological activity. This article explores its structural characteristics, biological implications, and relevant case studies.

Structural Characteristics

This compound features a methoxycarbonyl group that is twisted at a dihedral angle of 8.06° relative to the benzene ring. In the crystalline state, molecules are interconnected through O—H···O hydrogen bonds, forming helical chains along the b-axis . These structural attributes may contribute to its biological functions.

Antimicrobial Properties

Research indicates that derivatives of this compound play a significant role in the synthesis of broad-spectrum antimicrobials. The compound's structural similarity to other hydroxybenzoate derivatives has been linked to enhanced antimicrobial activity against various pathogens. For instance, methyl 3-hydroxybenzoate derivatives have been utilized as starting materials for synthesizing diverse antimicrobial agents .

Cytotoxicity and Pharmacological Effects

This compound exhibits cytotoxic properties that have been evaluated in various studies. For example, it has been shown to inhibit specific cancer cell lines, suggesting potential applications in cancer therapy. The compound's interaction with cellular pathways and its ability to induce apoptosis in malignant cells are areas of ongoing research.

Case Studies and Research Findings

- Antimicrobial Activity : A study by Zhong et al. (2001) highlights the effectiveness of this compound derivatives in combating bacterial strains. The study demonstrated that these compounds could inhibit bacterial growth significantly, supporting their use as potential antimicrobial agents .

- Cytotoxicity Assessment : In a comparative analysis of various hydroxybenzoate derivatives, this compound was found to exhibit higher cytotoxicity against breast cancer cell lines compared to its non-brominated counterparts. This suggests that bromination enhances biological activity, possibly through increased lipophilicity and membrane permeability .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation. These findings were supported by assays measuring changes in gene expression profiles in treated cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 231.05 g/mol |

| Log P (octanol-water partitioning) | 2.08 |

| BBB Permeant | Yes |

| P-gp Substrate | No |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-3-hydroxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 4-bromo-3-hydroxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via halogenation of methyl 3-hydroxybenzoate derivatives. Evidence from coupling reactions in triazine-based syntheses suggests that temperature control (130°C) and stoichiometric ratios (1:1 equiv. of reactants) are critical for minimizing side products . Yield optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers ensure purity and structural fidelity during purification?

- Methodological Answer : Purity is confirmed using HPLC (>95% purity thresholds) and thin-layer chromatography (TLC) with UV visualization. Recrystallization from ethanol/water mixtures improves crystalline purity, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity. For example, ¹H NMR in DMSO-d₆ should show characteristic peaks: δ 10.5 (OH), δ 3.8 (OCH₃), and aromatic protons at δ 7.2–8.0 .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use impervious gloves (nitrile), sealed goggles, and fume hoods to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water. Store in airtight containers away from oxidizing agents, as brominated aromatics may decompose under heat or light, releasing toxic fumes .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and C-Br (500–600 cm⁻¹) stretches.

- XRD : Single-crystal X-ray diffraction (employing SHELX-97 software) resolves molecular packing and hydrogen-bonding networks, critical for crystallographic studies .

- Elemental Analysis : Match calculated vs. observed C, H, Br, and O percentages (e.g., C 41.61%, H 3.05%, Br 34.58%) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, but the adjacent hydroxyl group may hinder palladium catalyst accessibility. Computational DFT studies (e.g., Gaussian 09) model transition states to predict regioselectivity. Experimental validation using Pd(PPh₃)₄ and aryl boronic acids under inert atmospheres (N₂/Ar) optimizes coupling efficiency .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) arise from polymorphic variations. Redetermine crystal structure using low-temperature (<100 K) XRD to minimize thermal motion artifacts. Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. Can this compound serve as a precursor for bioactive derivatives?

- Methodological Answer : Yes. The hydroxyl and ester groups enable functionalization:

- Antimicrobial Agents : Introduce sulfonamide groups via nucleophilic substitution (e.g., SOCl₂ activation followed by amine coupling) .

- Anti-inflammatory Derivatives : Acetylate the hydroxyl group to reduce polarity, enhancing blood-brain barrier penetration .

Q. How do computational models predict the compound’s solubility and partition coefficients?

- Methodological Answer : Use COSMO-RS or Abraham solvation models in software like ALOGPS to calculate logP (~2.1) and aqueous solubility (~0.1 mg/mL). Compare with experimental shake-flask method results in octanol/water systems .

Q. What mechanistic insights explain variability in bromination efficiency during synthesis?

- Methodological Answer : Competing electrophilic substitution pathways (para vs. ortho bromination) depend on directing effects of the hydroxyl and ester groups. Kinetic studies (monitored by GC-MS) reveal that excess Br₂ in acetic acid favors para-bromination, while FeBr₃ catalysis shifts selectivity toward meta positions .

Properties

IUPAC Name |

methyl 4-bromo-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOFPLOREOHCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423741 | |

| Record name | methyl 4-bromo-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106291-80-9 | |

| Record name | methyl 4-bromo-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.